Acetic 3-(2-hydroxyphenyl)propanoic anhydride

Beschreibung

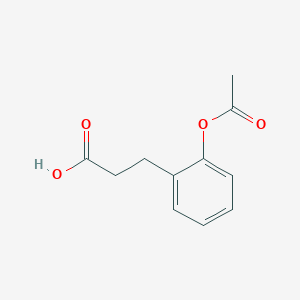

Structure

2D Structure

Eigenschaften

IUPAC Name |

acetyl 3-(2-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-8(12)15-11(14)7-6-9-4-2-3-5-10(9)13/h2-5,13H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHJTMNRGPJBSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(=O)CCC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937936 | |

| Record name | Acetic 3-(2-hydroxyphenyl)propanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17123-74-9 | |

| Record name | Hydrocinnamic acid, o-hydroxy-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017123749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic 3-(2-hydroxyphenyl)propanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Acetoxyphenyl Propanoic Acid and Its Research Analogues

Established Synthetic Pathways for the Core Structure

The synthesis of 3-(2-acetoxyphenyl)propanoic acid typically involves the initial preparation of its precursor, 3-(2-hydroxyphenyl)propanoic acid, followed by acetylation.

Multi-Step Organic Synthesis Approaches

The formation of the 3-(2-hydroxyphenyl)propanoic acid core can be achieved through several synthetic routes. One common method involves the reaction of a phenol (B47542) derivative with a three-carbon chain precursor. For instance, a Williamson ether synthesis-like reaction between salicylic (B10762653) aldehyde and 3-chloropropanoic acid in the presence of a base can be employed. researchgate.net Subsequent reduction of the aldehyde and oxidation of the resulting alcohol would yield the desired carboxylic acid, although this can be a lengthy process.

A more direct approach is the condensation of a substituted phenol with an appropriate three-carbon electrophile. Another versatile method is the malonic ester synthesis, which can be adapted to produce phenylpropanoic acids. d-nb.info This would involve the reaction of a suitable benzyl (B1604629) halide with diethyl malonate, followed by hydrolysis and decarboxylation. d-nb.info

A key step in the synthesis of the title compound is the acetylation of the hydroxyl group of 3-(2-hydroxyphenyl)propanoic acid. This is typically achieved using acetic anhydride (B1165640), often with a catalytic amount of acid or base.

A representative, though not identical, synthesis illustrating the condensation approach is the reaction of 2'-aminoacetophenone (B46740) with acrylic acid to form 3-(2-acetylanilino)propanoic acid. nih.gov This highlights the principle of adding a propanoic acid side chain to a substituted benzene (B151609) ring. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of 3-(2-acetoxyphenyl)propanoic acid is highly dependent on the optimization of reaction conditions. Key parameters that can be adjusted to improve yields and purity include the choice of solvent, reaction temperature, and the nature of the catalyst.

For the acetylation step, the use of a mild base as a catalyst can prevent unwanted side reactions. The reaction time is also a critical factor; prolonged reaction times may lead to the formation of byproducts, while insufficient time will result in incomplete conversion.

In esterification reactions, which are analogous to the acetylation step, catalysts such as triphenylphosphine-sulfur trioxide adducts have been shown to be effective in achieving high conversion rates in short reaction times. mdpi.com Similar principles can be applied to the optimization of the acetylation of 3-(2-hydroxyphenyl)propanoic acid. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) to determine the optimal reaction time. mdpi.com

| Parameter | Condition | Effect on Synthesis |

| Catalyst | Acid or Base | Influences reaction rate and selectivity. |

| Temperature | Varies | Affects reaction kinetics and can influence byproduct formation. |

| Solvent | Aprotic or Protic | Can affect solubility of reactants and influence reaction pathways. |

| Reaction Time | Varies | Determines the extent of conversion and potential for side reactions. |

Derivatization Strategies and Analogue Synthesis

The core structure of 3-(2-acetoxyphenyl)propanoic acid provides multiple sites for chemical modification, allowing for the synthesis of a wide range of research analogues.

Acetyl Group Modifications and Transformations

The acetyl group can be readily transformed into other functional groups. For example, hydrolysis of the ester under basic or acidic conditions will regenerate the parent phenol, 3-(2-hydroxyphenyl)propanoic acid. This hydroxyl group can then be used as a handle for further derivatization, such as etherification or the introduction of other ester groups.

The acetyl group itself can participate in reactions. For instance, in related systems, acetoxypropenyl derivatives have been synthesized via Stille coupling reactions, indicating the potential for transformations at the propanoic acid side chain that can be influenced by the acetoxy group. nih.gov

Phenyl Ring Substitutions and Functionalization (e.g., fluoro, nitro, trifluoromethoxy)

The phenyl ring of 3-(2-acetoxyphenyl)propanoic acid is a prime target for substitution to generate analogues with altered electronic and steric properties.

Fluoro Substitution: Fluorinated analogues can be synthesized by starting with a fluorinated phenol. For example, the synthesis of 3-fluoro-2-oxo-3-phenylpropionic acid derivatives has been reported, which could be adapted to the synthesis of fluoro-substituted 3-(2-acetoxyphenyl)propanoic acid. nih.gov

Nitro Substitution: The introduction of a nitro group onto the aromatic ring can be achieved through nitration of the parent compound or by using a nitrated starting material. A general method for the synthesis of 2-nitro-4-substituted phenylacetic acids involves the nitration of a substituted halogenobenzene, followed by substitution and hydrolysis, which could be a viable route for nitro-analogues. google.com

Trifluoromethoxy Substitution: The trifluoromethoxy group is a valuable substituent in medicinal chemistry. nih.gov The synthesis of trifluoromethoxy-substituted analogues can be accomplished by using a trifluoromethoxylated phenol as the starting material. d-nb.infonih.gov Several methods exist for the synthesis of aryl trifluoromethyl ethers, including the reaction of phenols with carbon tetrachloride and hydrogen fluoride. nih.govbeilstein-journals.org

| Substituent | Synthetic Strategy | Potential Starting Material |

| Fluoro | Synthesis from a fluorinated precursor | 2-Bromo-6-fluorophenol |

| Nitro | Nitration of the aromatic ring or use of a nitrated starting material | 4-Nitrosalicylic acid |

| Trifluoromethoxy | Synthesis from a trifluoromethoxylated precursor | 2-(Trifluoromethoxy)phenol |

Structural Elaboration for Advanced Research Analogues

Further structural complexity can be introduced to create advanced research analogues with potentially novel biological activities. This can involve the modification of the propanoic acid side chain or the introduction of more complex substituents on the phenyl ring.

For example, the propanoic acid moiety can be converted to an amide. A series of 3-(2-aminocarbonylphenyl)propanoic acid analogues have been synthesized and evaluated for their biological activity. nih.govnih.gov This demonstrates the feasibility of modifying the carboxylic acid group to generate a diverse library of compounds.

Synthesis of Propanoic Acid Derivatives with Heterocyclic Moieties (e.g., Benzimidazole-2-yl, Isoindole-2-yl)

The incorporation of heterocyclic moieties, such as benzimidazole (B57391) and isoindole, into the propanoic acid structure has been a key focus of synthetic efforts. These heterocycles can significantly influence the biological activity of the resulting compounds.

For instance, derivatives of 3-(1H-benzimidazole-2-yl)propanoic acid have been synthesized through condensation reactions with various aldehydes. nih.gov Spectral studies of these reactions have shown that the hydrogen atoms of the 3-methylene group of the propanoic acid are involved in the reaction, leading to the formation of lactam and acid derivatives. nih.gov One such derivative, 3-(2'-(acetoxyphenyl)methylene)-2,3-dihydro-1H-pyrrole(1,2a)benzimidazole lone, has demonstrated analgesic properties. nih.gov

The general synthesis of 2,5-substituted benzimidazole derivatives often follows the Phillips procedure. mdpi.com This can involve the reaction of o-phenylenediamine (B120857) with α-chloroacetic acid to form a key intermediate, which can then be further functionalized. nih.gov For example, N-alkylation and reactions with sulfonyl chlorides can introduce additional diversity to the benzimidazole core. mdpi.comnih.gov

Similarly, isoindole-containing derivatives have been prepared. One notable example is the synthesis of 2-(4-(1-oxo-2-isoindolinyl)phenyl)propionic acid.

A variety of synthetic routes have been employed to generate these complex molecules, often involving multi-step sequences. For example, some benzimidazole derivatives are synthesized by reacting o-phenylenediamine with an appropriate anhydride, followed by substitution reactions to introduce further functional groups. nih.gov

| Starting Material | Reagent(s) | Product | Reference |

| 3-(1H-benzimidazole-2) propanoic acid | Aldehydes | Lactam and acid derivatives | nih.gov |

| o-phenylenediamine | α-chloroacetic acid | 2-(chloromethyl)-1H-benzimidazole intermediate | mdpi.comnih.gov |

| o-phenylenediamine | Anhydride | Benzimidazole derivative with acetamide (B32628) substituent | nih.gov |

Stereoselective Synthesis of Enantiomeric Propanoic Acid Derivatives

The stereochemistry of propanoic acid derivatives can have a profound impact on their biological activity. Therefore, the development of stereoselective synthetic methods to obtain pure enantiomers is of great importance.

One approach to achieving stereoselectivity is through the use of chiral auxiliaries. ethz.ch This method involves attaching an enantiopure auxiliary to the substrate to direct the formation of a specific stereoisomer. ethz.ch The auxiliary is then removed in a later step. ethz.ch Another common technique is resolution, where a racemic mixture of enantiomers is separated. ethz.ch

For example, the stereoselective synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid has been achieved using Evans chemistry. nih.gov This method involves an aldol (B89426) reaction between a silyl-protected aldehyde and a dibutylboron enolate derived from a chloroacetyloxazolidinone. nih.gov While this reaction shows moderate diastereoselectivity, the resulting diastereomers can be readily separated by silica (B1680970) gel chromatography. nih.gov

Furthermore, the synthesis of optically active 2-phenylpropionic acid has been accomplished through an electrochemical carboxylation method using a chiral Schiff base cobalt complex as a catalyst. google.com This process offers a green and efficient route to chiral aromatic carboxylic acid derivatives. google.com

Key strategies for stereoselective synthesis include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials. ethz.ch

Chiral Auxiliaries: Temporarily incorporating a chiral molecule to direct stereoselective transformations. ethz.ch

Enantioselective Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. ethz.ch

Synthesis of Unsaturated Analogues (Propenoic Acid Derivatives)

The introduction of a double bond into the propanoic acid backbone, creating propenoic acid derivatives, offers another avenue for modifying the structure and activity of these compounds.

The synthesis of 3-(2-acetoxyphenyl)-2-propenoic acid, also known as 2-acetoxy-trans-cinnamic acid, is a well-established process. nih.gov This compound and its derivatives can be synthesized through various methods, including the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH). nih.gov

Recent advancements have also focused on the dehydrogenation of aliphatic acids to create unsaturated analogues. While α,β-dehydrogenation is common, the synthesis of isolated β,γ-unsaturated aliphatic acids via dehydrogenation has also been achieved. nih.gov This has been demonstrated through the ligand-enabled β,γ-dehydrogenation of free aliphatic acids, providing a new platform for the functionalization of complex molecules at remote γ-sites. nih.gov

| Starting Material | Reagent(s)/Conditions | Product | Reference |

| 3-(furan-2-yl)propenoic acids/esters | Arenes, TfOH | 3-aryl-3-(furan-2-yl)propenoic acid derivatives | nih.gov |

| Aliphatic acids | Pd(OAc)₂, Ligand, Ag₂CO₃, NaTFA | β,γ-unsaturated aliphatic acids | nih.gov |

Anhydride Formation for Mechanistic Probes

The formation of acid anhydrides from carboxylic acids serves as a valuable tool for mechanistic studies. This transformation typically involves the condensation of two carboxylic acid molecules with the elimination of water. The process is often facilitated by heating in the presence of an acid catalyst. The mechanism involves the protonation of a carbonyl oxygen to activate the carboxylic acid, followed by nucleophilic attack from a second carboxylic acid molecule. youtube.com This leads to a tetrahedral intermediate which then collapses, eliminating water to form the anhydride. youtube.com

Synthesis of 2-Acetoxyphenyl Sulfides and Sulfones

The synthesis of 2-acetoxyphenyl sulfides and sulfones introduces sulfur-containing functional groups, which can significantly alter the electronic and steric properties of the parent molecule.

A series of (E)- and (Z)-styryl-2-acetoxyphenyl sulfides and sulfones have been prepared through stereospecific syntheses. nih.govresearchgate.net These studies have revealed that the configuration of the double bond is crucial for biological activity. nih.govresearchgate.net

The synthesis of sulfones can be achieved through the oxidation of corresponding sulfides. organic-chemistry.org Various oxidizing agents can be employed, such as hydrogen peroxide in the presence of a catalyst like tantalum carbide or niobium carbide. organic-chemistry.org The choice of catalyst can influence the selectivity towards either the sulfoxide (B87167) or the sulfone. organic-chemistry.org Metal-free oxidation methods using reagents like urea-hydrogen peroxide and phthalic anhydride have also been developed. organic-chemistry.org

| Starting Material | Reagent(s)/Conditions | Product | Reference |

| Thiolates | 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis reagent) | Sulfones | organic-chemistry.org |

| Sulfides | 30% Hydrogen peroxide, Tantalum carbide | Sulfoxides | organic-chemistry.org |

| Sulfides | 30% Hydrogen peroxide, Niobium carbide | Sulfones | organic-chemistry.org |

| Sulfides | Urea-hydrogen peroxide, Phthalic anhydride | Sulfones | organic-chemistry.org |

Advanced Synthetic Techniques in Research

Electrochemical Approaches for Carboxylation

Electrochemical methods offer a sustainable and efficient alternative for the synthesis of carboxylic acids. beilstein-journals.org Electrocarboxylation involves the electrochemical reduction of an organic substrate in the presence of carbon dioxide. beilstein-journals.orggoogle.com This technique allows for the direct incorporation of CO₂ into organic molecules under mild conditions. beilstein-journals.org

For the synthesis of propanoic acid derivatives, the electrocarboxylation of substrates like 1-chloro-1-phenylethane can be performed in an undivided cell using a sacrificial anode (e.g., magnesium) or stable anodes. google.comgoogle.com The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile (B52724), with a supporting electrolyte like a tetraalkylammonium salt. google.comgoogle.com

This method has been successfully applied to the synthesis of optically active 2-phenylpropionic acid by employing a chiral Schiff base cobalt complex as a catalyst. google.com The use of electrochemical methods represents a significant step towards greener and more atom-economical synthetic processes in pharmaceutical chemistry. google.combeilstein-journals.org

Automated Synthesis Platforms for Propanoic Acid Derivatives

The evolution of automated synthesis platforms has significantly accelerated the discovery and development of novel propanoic acid derivatives. These technologies offer enhanced speed, reproducibility, and the ability to perform high-throughput screening of reaction conditions, which is invaluable for optimizing synthetic routes and exploring chemical space. sigmaaldrich.comresearchgate.net By removing the physical barriers of traditional organic synthesis, researchers can more efficiently produce libraries of compounds for various research applications. researchgate.net

Automated systems range from modular flow chemistry setups to fully integrated platforms that combine artificial intelligence for route planning with robotic execution. youtube.comnso-journal.org These platforms are not limited to a narrow set of reactions and can be adapted for a wide array of chemical transformations, including those necessary for the synthesis of complex propanoic acid analogues. nih.govchemspeed.com

Research Findings in Automated Synthesis

A notable application of automated synthesis is in the production of radiolabeled compounds for imaging studies. For instance, an automated "in-loop" ¹¹C-carbonylation process has been developed for the synthesis of ¹¹C-carboxylic acids and esters using GE TracerLab FXM synthesis modules. nih.gov This method allows for the radiolabeling of a variety of (hetero)aromatic halides under mild, room-temperature conditions to produce ¹¹C-carboxylic acids in good to excellent radiochemical yields. nih.gov The process involves the formation of a palladium complex, which then reacts with [¹¹C]CO, followed by hydrolysis or alcoholysis to yield the desired carboxylic acid or ester. nih.gov

This automated protocol was successfully applied to a range of substrates, demonstrating its versatility. Key findings from this research include:

Substrate Scope: The method is effective for both electron-rich and electron-deficient aryl iodides. For example, p-nitro-substituted aryl iodide (2-I) and p-trifluoromethyl-substituted aryl iodide (3-I) were converted to their corresponding ¹¹C-carboxylic acids in 90% and 89% radiochemical conversion (RCC), respectively. nih.gov An electron-rich substrate like 4-iodophenol (B32979) (4-I) yielded the corresponding acid in 52% RCC. nih.gov

Heteroaromatic Compounds: The synthesis was successfully extended to heteroaromatic halides, such as the conversion of a 4-iodopyridine (B57791) analogue (6-I) to [¹¹C]isonicotinic acid (6-¹¹CO₂H) with an 84% RCC. nih.gov

Amino Acids: The protocol proved suitable for radiolabeling unprotected amino acids, with an unprotected haloaromatic amino acid (15-I) being converted to its ¹¹C-carboxylic acid derivative in an excellent 91% RCC. nih.gov

Another significant area of development is the use of microfluidic platforms for high-throughput experimentation in electroorganic synthesis. researchgate.net These systems enable the rapid screening of reaction conditions on a microliter scale, which is critical for discovering novel and sustainable synthetic transformations. researchgate.net

Overview of Automated Synthesis Platforms

Several commercial and research platforms are available, each with unique features designed to streamline the synthesis process. These platforms often integrate reaction execution with real-time analytics and purification, providing a seamless workflow from digital design to physical molecule. youtube.comnih.gov

| Platform/System | Key Features | Relevant Applications | Reference |

|---|---|---|---|

| Synple Chem Platform | Utilizes an automated chemical synthesizer with pre-filled reagent cartridges for various reaction classes like Suzuki coupling, amide formation, and reductive amination. | Accelerates synthesis of small molecules and complex organic molecules through simplified, cartridge-based chemistry. | sigmaaldrich.com |

| GE TracerLab FXM Module | Automated synthesis module specifically adapted for radiosynthesis, enabling processes like "in-loop" ¹¹C-carbonylation. | Automated production of ¹¹C-labeled carboxylic acids and esters from halide precursors for applications in medical imaging. | nih.gov |

| SynFini™ | An end-to-end integrated suite of tools that uses AI for reaction planning (SynRoute), high-throughput screening with robotics (SynJet), and a multi-step continuous flow plant for scale-up (AutoSyn). | Accelerates the entire chemistry cycle from design to molecule production, with the capability to execute nearly 4,000 unique multi-step routes. | youtube.com |

| Chemspeed Platforms | Offers versatile, modular platforms for automated parallel synthesis, reaction screening, and work-up/purification under a wide range of temperatures and pressures. | High-throughput synthesis and screening for drug discovery, hit-to-lead optimization, and materials science. | chemspeed.com |

| Flow Chemistry Platforms | Modular systems combining rapid nanomolar reaction screening with micromolar synthesis. Enables investigation of multiple reaction variables. | Demonstrated for Suzuki-Miyaura coupling, generating data for over 1500 reactions per day and producing micromolar quantities of material. | nso-journal.org |

The integration of these automated platforms in research workflows represents a paradigm shift in chemical synthesis. nso-journal.org For the synthesis of propanoic acid derivatives, these technologies allow for the rapid exploration of structure-activity relationships by generating diverse libraries of analogues. nih.gov The ability to automate multi-step sequences, as seen in the development of iterative cross-coupling using MIDA boronate reagents, further expands the accessible chemical space for complex molecules. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidating Molecular Determinants for Biological Efficacy

The core structure of 3-(2-Acetoxyphenyl)propanoic acid offers several sites for modification, each with the potential to significantly alter its biological activity. SAR studies on related arylpropanoic acid derivatives have demonstrated that even minor changes to the substituents on the phenyl ring or the propanoic acid side chain can lead to substantial differences in inhibitory potency and selectivity. orientjchem.org

For instance, modifications to the acetoxy group at the ortho position of the phenyl ring could influence the compound's interaction with its biological target. Hydrolysis of the ester to a hydroxyl group would increase polarity and introduce a hydrogen bond donor, which could either enhance or diminish activity depending on the nature of the binding site. Conversely, replacing the acetoxy group with other functionalities, such as a methoxy (B1213986) or a halogen atom, would alter the electronic and steric properties of the ring, thereby impacting binding affinity. acs.org

Similarly, modifications to the propanoic acid side chain are critical. The carboxylic acid moiety is often a key interaction point with biological targets, forming ionic bonds or hydrogen bonds. Esterification of this group, for example, would neutralize the negative charge and increase lipophilicity, which could affect cell permeability and target engagement. bohrium.com The length and branching of the alkyl chain can also influence how the molecule fits into a binding pocket. researchgate.net

Table 1: Hypothetical SAR Data for Analogues of 3-(2-Acetoxyphenyl)propanoic acid.

| Compound | R1 (ortho-substituent) | R2 (propanoic acid) | Relative Inhibitory Potency |

|---|---|---|---|

| 3-(2-Acetoxyphenyl)propanoic acid | -OCOCH₃ | -COOH | 1.0 |

| Analogue 1 | -OH | -COOH | 1.5 |

| Analogue 2 | -OCH₃ | -COOH | 0.8 |

| Analogue 3 | -OCOCH₃ | -COOCH₃ | 0.3 |

| Analogue 4 | -Cl | -COOH | 1.2 |

The data presented in Table 1, while hypothetical, illustrates the profound impact of substituent modifications. The introduction of a hydroxyl group (Analogue 1) is postulated to enhance potency, perhaps through improved hydrogen bonding interactions. In contrast, converting the carboxylic acid to its methyl ester (Analogue 3) is shown to decrease activity, likely due to the loss of a key ionic interaction.

Stereochemistry plays a critical role in the biological activity of chiral drugs. nih.govijpsjournal.com While 3-(2-Acetoxyphenyl)propanoic acid itself does not exhibit E/Z isomerism due to the absence of a carbon-carbon double bond in its side chain, it does possess a chiral center at the C2 position of the propanoic acid moiety. Therefore, it can exist as two enantiomers, (R)-3-(2-acetoxyphenyl)propanoic acid and (S)-3-(2-acetoxyphenyl)propanoic acid.

Biological systems, being chiral themselves, often exhibit stereoselectivity in their interactions with enantiomers. nih.gov One enantiomer may bind with high affinity to a receptor or enzyme, while the other may show significantly lower affinity or even interact with a different target altogether. researchgate.net For many arylpropanoic acid derivatives, it is common for one enantiomer (often the (S)-enantiomer) to be significantly more active than the other. orientjchem.org This is because the precise three-dimensional arrangement of the atoms in the active enantiomer allows for an optimal fit into the binding site of the target protein. researchgate.net

The differential activity of stereoisomers underscores the importance of asymmetric synthesis and chiral separation in drug development. nih.gov Understanding the stereochemical requirements for activity is crucial for designing more potent and selective drugs with fewer off-target effects.

Electronic properties, such as the distribution of electron density across the molecule, also play a vital role. The electron-withdrawing or electron-donating nature of substituents on the phenyl ring can influence the pKa of the carboxylic acid and the reactivity of the molecule. researchgate.net These properties are critical for the formation of interactions with the biological target. jocpr.com

Table 2: Influence of Lipophilicity and Electronic Properties on Activity.

| Compound | Modification | log P (Predicted) | Electronic Effect of Substituent | Relative Activity |

|---|---|---|---|---|

| 3-(2-Acetoxyphenyl)propanoic acid | - | 1.8 | - | 1.0 |

| Analogue 5 | -OH at C2 | 1.3 | Weakly deactivating | 1.5 |

| Analogue 6 | -NO₂ at C4 | 2.1 | Strongly deactivating | 0.6 |

| Analogue 7 | -OCH₃ at C4 | 2.2 | Strongly activating | 1.3 |

Pharmacophore Modeling and Active Site Delineation for Target Interaction

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological effect. researchgate.netnih.gov A pharmacophore model for an inhibitor of a particular enzyme, for instance, might consist of a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic region, and an aromatic ring, all arranged in a specific spatial orientation. nih.gov

For 3-(2-Acetoxyphenyl)propanoic acid and its analogues, a pharmacophore model could be developed based on a set of known active compounds. nih.gov This model would help to delineate the key features necessary for binding to the target's active site. For example, the carboxylic acid would likely be identified as a hydrogen bond donor and acceptor, the phenyl ring as a hydrophobic feature, and the acetyl group's carbonyl oxygen as another hydrogen bond acceptor.

By understanding the pharmacophoric requirements, medicinal chemists can design novel molecules that fit the model and are therefore more likely to be active. researchgate.net This approach can also be used to screen large virtual libraries of compounds to identify new potential leads, accelerating the drug discovery process. nih.gov

Computational Approaches in SAR/QSAR Modeling and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, providing insights that can guide the synthesis and testing of new compounds. nih.gov QSAR models, in particular, aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com

The development of a QSAR model involves several steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is required. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include topological descriptors (describing molecular connectivity), shape indices, and quantum chemical descriptors (related to electronic properties). researchgate.netjocpr.com

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. mdpi.com

Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. For derivatives of 3-(2-Acetoxyphenyl)propanoic acid, a QSAR model could predict how different substituents on the phenyl ring would affect inhibitory potency, guiding the design of more effective analogues. researchgate.net

Metabolic Investigations and Biotransformation Pathways in Research Models

Microbial Metabolism of Related Propanoic Acids and Acetyl-containing Compounds

The microbial metabolism of short-chain carboxylic acids, such as propanoic acid (propionate), is a well-documented field of study, revealing diverse and efficient pathways for their synthesis and degradation.

Microorganisms primarily produce propionic acid through specific fermentative routes that convert various carbon sources into this three-carbon carboxylic acid. Two of the most recognized pathways are the acrylate (B77674) pathway and the Wood-Werkman cycle.

The Acrylate Pathway is a key metabolic route in several anaerobic bacteria, including Clostridium propionicum and Megasphaera elsdenii. unil.chderangedphysiology.com This pathway facilitates the conversion of lactate (B86563) to propionate (B1217596). unil.chnih.gov A crucial intermediate in this pathway is acrylyl-CoA, which is formed from lactyl-CoA by the enzyme lactoyl-CoA dehydratase. unil.chdtic.mil Subsequently, acrylyl-CoA is reduced to propionyl-CoA, which is then converted to propionate. unil.chdtic.mil While various substrates like lactate, serine, and alanine (B10760859) can be channeled into this pathway, glucose fermentation does not typically lead to propionate production in native producers via this route. nih.gov Engineered Escherichia coli expressing the acrylate pathway genes from C. propionicum have successfully synthesized propionic acid from D-lactic acid. dtic.mil

The Wood-Werkman Cycle , predominantly found in Propionibacterium species, is another major pathway for propionate fermentation and is considered the most energetically efficient route known. nih.gov This cycle involves the carboxylation of pyruvate (B1213749) to form oxaloacetate, which is then reduced through a series of reactions to succinate. nih.gov Succinyl-CoA, a key intermediate, is then converted to methylmalonyl-CoA, which is subsequently decarboxylated to yield propionyl-CoA. nih.gov This pathway allows for the production of propionate from various sugars, such as glucose. microbiologyresearch.org The heterologous expression of the Wood-Werkman cycle in model organisms like E. coli has been explored for the production of propionate and its derivatives. nih.gov

Table 1: Comparison of Major Propionic Acid Fermentation Pathways

| Feature | Acrylate Pathway | Wood-Werkman Cycle |

| Primary Organisms | Clostridium propionicum, Megasphaera elsdenii | Propionibacterium species |

| Key Intermediate | Acrylyl-CoA | Methylmalonyl-CoA, Succinyl-CoA |

| Typical Starting Substrate | Lactate, Alanine, Serine | Glucose and other saccharides |

| Energy Efficiency | ATP-neutral conversion of lactate to propionate | Considered the most energetically efficient route |

| Oxygen Requirement | Anaerobic | Anaerobic/Facultative Anaerobic |

Propionyl-CoA, the precursor to propionic acid, is also an intermediate in the catabolism of several essential amino acids. The breakdown of valine, isoleucine, threonine, and methionine generates propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle. ncsu.edu This metabolic link underscores the importance of propionate metabolism in central carbon metabolism. In humans, genetic defects in the enzyme propionyl-CoA carboxylase, which converts propionyl-CoA to methylmalonyl-CoA, lead to a serious metabolic disorder known as propionic acidemia, characterized by the toxic accumulation of propionic acid. quizlet.com Studies using stable isotopes have quantified the contribution of protein catabolism to total propionate production, highlighting that it can account for a significant portion, though other sources remain important. dtic.mil

Table 2: Amino Acids Contributing to Propionyl-CoA Formation

| Amino Acid | Metabolic Significance |

| Isoleucine | Catabolism directly yields propionyl-CoA. |

| Valine | Breakdown pathway produces propionyl-CoA. |

| Threonine | One of its catabolic routes leads to the formation of propionyl-CoA. |

| Methionine | Its degradation pathway also converges on the production of propionyl-CoA. |

Enzymatic Biotransformation of Acetoxyphenyl Moieties in Biological Systems

The acetoxyphenyl group, a key structural feature of 3-(2-Acetoxyphenyl)propanoic acid, is essentially a phenyl ester. The biotransformation of such moieties is primarily initiated by the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by a broad class of enzymes known as carboxylesterases (EC 3.1.1.1). flinders.edu.aued.ac.uk

These enzymes are widespread in nature and are responsible for the hydrolysis of a variety of ester-containing xenobiotics. ed.ac.uk A well-studied example of this biotransformation is the metabolism of acetylsalicylic acid (aspirin), which contains an acetoxyphenyl group. Aspirin (B1665792) is rapidly hydrolyzed by carboxylesterases in the stomach, intestinal mucosa, blood, and liver to its active metabolite, salicylic (B10762653) acid, and acetic acid. unil.chderangedphysiology.com This de-acetylation is a critical step in its metabolic pathway. unil.ch

Microbial systems also possess robust esterase activities. A novel esterase, Tan410, isolated from a soil metagenomic library, has demonstrated high activity toward p-nitrophenyl acetate, a common substrate used to assay for carboxylesterase activity. nih.gov This enzyme exhibits a preference for short-chain acyl esters, indicating its potential to hydrolyze the acetyl group from an acetoxyphenyl moiety. nih.gov The biotransformation of the resulting hydroxyphenylpropanoic acid would then likely proceed through pathways established for the degradation of aromatic compounds. Microorganisms employ various strategies to break the stable aromatic ring, often involving hydroxylation by oxygenases to form catechols, followed by ring cleavage. microbiologyresearch.orgnih.gov

Research on Microbial Production of Propionic Acid and Analogues

There is significant research interest in the microbial production of propionic acid as a sustainable alternative to chemical synthesis from petroleum feedstocks. nih.gov Propionibacterium species are the primary candidates for industrial production due to their natural ability to produce high titers of propionic acid via the Wood-Werkman cycle. nih.gov

Research efforts have focused on several key areas to improve production efficiency:

Strain Improvement: Techniques such as random mutagenesis and genome shuffling have been used to develop acid-tolerant strains of Propionibacterium acidipropionici that exhibit improved propionate yields and productivity. nih.gov

Substrate Utilization: Glycerol, a byproduct of biodiesel production, has emerged as an ideal and inexpensive carbon source for propionic acid fermentation, often resulting in higher yields and fewer byproducts compared to sugars like glucose. wikipedia.org

Metabolic Engineering: Rational engineering approaches are being explored to optimize metabolic pathways. This includes the heterologous expression of entire pathways, such as the Wood-Werkman cycle or the acrylate pathway, in well-characterized host organisms like E. coli. dtic.milnih.gov For instance, engineering E. coli with the Wood-Werkman cycle has successfully demonstrated the production of propionate, with further improvements achieved through optimization of gene expression and adaptive laboratory evolution. nih.gov

Fermentation Technology: The development of advanced fermentation strategies, such as fed-batch and continuous cultures with in-situ product removal, aims to overcome challenges like product inhibition, where the accumulation of propionic acid can limit cell growth and productivity. wikipedia.org

Table 3: Selected Microorganisms in Propionic Acid Production Research

| Microorganism | Production Pathway | Key Research Findings |

| Propionibacterium acidipropionici | Wood-Werkman Cycle | High native producer; strains improved for acid tolerance and yield. nih.govnih.gov |

| Propionibacterium freudenreichii | Wood-Werkman Cycle | Used in dairy industry; produces propionic acid and vitamin B12. nih.gov |

| Escherichia coli (engineered) | Wood-Werkman Cycle (heterologous) | Functional expression achieved; production improved by pathway optimization. nih.gov |

| Escherichia coli (engineered) | Acrylate Pathway (heterologous) | Synthesized propionic acid from D-lactic acid. dtic.mil |

| Clostridium propionicum | Acrylate Pathway | Native producer, source of genes for metabolic engineering. dtic.mil |

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of 3-(2-Acetoxyphenyl)propanoic acid. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places).

For 3-(2-Acetoxyphenyl)propanoic acid, with a molecular formula of C₁₁H₁₂O₄, the calculated exact mass is 208.0736 Da. nih.gov HRMS analysis would aim to measure an m/z value that matches this theoretical mass very closely. The high accuracy of the measurement allows for the confident determination of the molecular formula, as it can distinguish between compounds that have the same nominal mass but different elemental compositions. This is a fundamental step in confirming the identity of a newly synthesized compound.

Chromatographic Techniques for Purification and Analysis

Chromatography is essential for the separation and purification of compounds in a research setting. For the synthesis of 3-(2-Acetoxyphenyl)propanoic acid, chromatographic methods ensure the final product is isolated from starting materials, by-products, and other impurities.

Preparative Thin-Layer Chromatography (TLC) is a widely used method for the purification of small quantities of compounds, typically in the range of less than 100 mg. chemrxiv.org It is particularly advantageous for separating compounds with very similar retention factors (Rf) that might be difficult to resolve using flash column chromatography. chemrxiv.org

In the context of synthesizing 3-(2-Acetoxyphenyl)propanoic acid, preparative TLC would be employed as a final purification step. The crude product is dissolved in a suitable low-boiling-point solvent and carefully applied as a thin, uniform line onto a thick-layered silica (B1680970) gel plate. rochester.edu The plate is then developed in an optimized solvent system. After development, the separated bands are visualized, often using UV light. The band corresponding to the desired product is marked, scraped from the glass plate, and the compound is extracted from the silica gel with a polar solvent like ethyl acetate. rochester.edu This technique is valued for its simplicity and the ability to achieve high purity for small-scale research applications. chemrxiv.org

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Lipophilicity Assessment

Lipophilicity is a critical physicochemical parameter that influences the pharmacokinetic and pharmacodynamic properties of a compound. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely utilized and reliable indirect method for assessing the lipophilicity of chemical entities, including 3-(2-Acetoxyphenyl)propanoic acid. mdpi.comresearchgate.net This technique measures the retention time of a compound on a nonpolar stationary phase, which correlates with its n-octanol/water partition coefficient (log P), a standard measure of lipophilicity. mdpi.comresearchgate.net

In RP-HPLC, a compound is partitioned between a polar mobile phase and a nonpolar (hydrophobic) stationary phase, typically a silica-based support with chemically bonded alkyl chains (e.g., C18). researchgate.net The retention of a compound is primarily governed by its hydrophobicity; more lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. researchgate.net The retention factor (k) is calculated from the retention time, and its logarithm (log k) is often used as a chromatographic index of lipophilicity. By extrapolating the log k values obtained with different mobile phase compositions (e.g., varying ratios of an organic modifier like methanol (B129727) or acetonitrile (B52724) in water) to a mobile phase of 100% water, the lipophilicity index (log kw) can be determined. mdpi.com

Methanol is a frequently used organic modifier in the mobile phase as it can suppress unwanted silanophilic interactions with the stationary phase and forms a monolayer that mimics the n-octanol/water interface. mdpi.com The accuracy and reproducibility of HPLC-based methods make them suitable for high-throughput screening of compounds during drug discovery. chromatographyonline.com For acidic compounds like 3-(2-Acetoxyphenyl)propanoic acid, controlling the pH of the mobile phase is crucial as the ionization state of the molecule significantly affects its lipophilicity. chromatographyonline.com

Table 1: Comparison of Lipophilicity Parameters This table presents a conceptual framework for the type of data generated in RP-HPLC lipophilicity studies, based on findings for related compounds.

| Compound | Chromatographic Method | Chromatographic Lipophilicity Index (log kw) | Experimental Partition Coefficient (log P) |

|---|---|---|---|

| 3-(2-Acetoxyphenyl)propanoic acid | RP-HPLC | Data not available | Data not available |

| Acetylsalicylic Acid (Aspirin) | RP-TLC | Data not available | 1.14 researchgate.net |

| Salicylic (B10762653) Acid | RP-TLC | Data not available | 2.35 researchgate.net |

X-ray Crystallography for Molecular Conformation and Absolute Configuration Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid at atomic resolution. nih.gov This method provides unambiguous data on bond lengths, bond angles, and torsion angles, which define the molecular conformation and the packing of molecules in the crystal lattice. nih.govresearchgate.net For a chiral molecule like 3-(2-Acetoxyphenyl)propanoic acid, X-ray crystallography can be used to determine its absolute configuration, which is crucial as different enantiomers of a drug can have vastly different biological activities. nih.gov

While a specific crystal structure for 3-(2-Acetoxyphenyl)propanoic acid is not found in the searched literature, extensive crystallographic studies on the related compound, aspirin (B1665792) (acetylsalicylic acid), provide insight into the potential structural features. researchgate.netjst.go.jpresearchgate.netrsc.org Aspirin crystals are monoclinic, belonging to the space group P21/c. researchgate.net The crystal structure reveals that aspirin molecules form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. mdpi.com

Table 2: Representative Crystallographic Data for Related Propanoic Acid Derivatives This table showcases typical data obtained from X-ray crystallography studies on analogous structures.

| Compound | Crystal System | Space Group | Key Supramolecular Motif | Reference |

|---|---|---|---|---|

| Aspirin (Acetylsalicylic Acid) | Monoclinic | P21/c | Centrosymmetric R²₂(8) dimer | researchgate.net |

| 3-(2-Formylphenoxy)propanoic acid | Orthorhombic | Pbca | Catemer motif (infinite chain) | nih.govresearchgate.net |

| 3,5-Bistrifluoromethylhydrocinnamic acid | Monoclinic | P2₁/c | Centrosymmetric R²₂(8) dimer | mdpi.com |

Molecular Docking and Computational Chemistry for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein. sciforum.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target, elucidating binding mechanisms, and guiding the design of more potent and selective molecules. sciforum.netresearchgate.net

For 3-(2-Acetoxyphenyl)propanoic acid, a derivative of a non-steroidal anti-inflammatory drug (NSAID), the primary targets for molecular docking studies would be the cyclooxygenase (COX) enzymes, COX-1 and COX-2. researchgate.net NSAIDs exert their therapeutic effects by inhibiting these enzymes, which are involved in prostaglandin (B15479496) synthesis. researchgate.netnih.gov Computational studies on similar NSAIDs, such as ibuprofen (B1674241) and ketoprofen (B1673614) derivatives, have been performed to understand their interactions with the active sites of COX enzymes. researchgate.netekb.egnih.gov

Docking simulations involve placing the ligand into the binding site of the protein and using a scoring function to estimate the free energy of binding (ΔGbinding). sciforum.netresearchgate.net A lower (more negative) binding energy generally indicates a more stable protein-ligand complex. The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site. mdpi.com For instance, the carboxylic acid group of many NSAIDs is known to form critical hydrogen bonds with residues like Arginine and Tyrosine within the COX active site.

Molecular docking studies on ketoprofen derivatives have shown that modifications to the parent structure can enhance binding affinity for COX enzymes. nih.govresearchgate.nettechnologynetworks.com These studies can correlate computational binding energies with experimentally observed anti-inflammatory activity. nih.gov Such computational approaches allow for the rationalization of structure-activity relationships and can predict whether a compound is likely to be a selective or non-selective inhibitor of the COX isoforms. researchgate.netnih.gov

Table 3: Illustrative Molecular Docking Results for NSAIDs with COX-2 This table provides an example of the kind of data generated from molecular docking studies, using ketoprofen as a representative NSAID.

| Ligand | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Ketoprofen | COX-2 | -8.6 | Arg120, Tyr355, Ser530 | nih.gov (Conceptual) |

| 2-(3-Benzoylphenyl) propanohydroxamic acid (Ketoprofen derivative) | COX-2 | -9.5 | Arg120, Tyr355, Phe518 | nih.gov (Conceptual) |

| 3-(2-Acetoxyphenyl)propanoic acid | COX-2 | Not Available | Not Available | N/A |

Note: Specific binding energies and interacting residues are highly dependent on the software, force field, and specific protein structure used. The values for ketoprofen are illustrative.

Compound Index

Future Directions in Research on 3 2 Acetoxyphenyl Propanoic Acid

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally conscious synthetic methodologies is a critical goal in modern chemistry. Future research into 3-(2-Acetoxyphenyl)propanoic acid should prioritize the exploration of novel synthetic pathways that improve upon existing methods in terms of yield, cost-effectiveness, and sustainability. Investigations could focus on employing green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and catalytic reactions that minimize waste. For instance, research could explore biocatalysis, using enzymes to perform specific chemical transformations with high selectivity under mild conditions, a strategy that has been successfully applied to other complex molecules. manchester.ac.uk Another avenue involves exploring novel catalytic systems, such as superacid-catalyzed reactions, which have been used for the synthesis of other 3-arylpropanoic acid derivatives. nih.gov

Identification and Validation of Additional Biological Targets

While arylpropanoic acid derivatives are well-known for their interaction with cyclooxygenase (COX) enzymes, the full spectrum of biological targets for 3-(2-Acetoxyphenyl)propanoic acid remains to be elucidated. orientjchem.org A crucial future direction is the systematic identification and validation of additional molecular targets. This can be achieved through advanced chemical biology techniques, such as chemical proteomics, where the compound is used as a probe to isolate and identify its binding partners from cell lysates. Furthermore, unbiased genetic or phonotypic screens in various cell models could reveal unexpected biological activities, pointing towards novel targets and therapeutic applications. Validating these newly identified targets will be an essential step to understand the compound's polypharmacology and to guide the development of more selective analogues.

Design and Synthesis of Chemically Diverse Analogues for Enhanced Specificity

To improve the potency and selectivity of 3-(2-Acetoxyphenyl)propanoic acid, the design and synthesis of chemically diverse analogues is a key research strategy. This approach, known as Structure-Activity Relationship (SAR) studies, involves systematically modifying different parts of the parent molecule and evaluating the impact on its biological activity. nih.gov For 3-(2-Acetoxyphenyl)propanoic acid, modifications could be made to the phenyl ring, the propanoic acid side chain, or the acetoxy group. The introduction of various substituents could modulate the compound's electronic properties, lipophilicity, and steric profile, leading to enhanced interaction with a specific target and reduced off-target effects. nih.gov Studies on other propanoic acid derivatives have shown that such modifications can significantly enhance bioactivity. mdpi.commdpi.com

The following table outlines a conceptual framework for the design of analogues:

| Modification Site | Type of Modification | Potential Goal |

| Phenyl Ring | Introduction of electron-withdrawing or -donating groups | Modulate binding affinity and electronic properties |

| Propanoic Acid Chain | Esterification, amidation, or chain length alteration | Improve cell permeability and metabolic stability |

| Acetoxy Group | Replacement with other ester groups or bioisosteres | Enhance target selectivity and modify hydrolysis rate |

| Core Scaffold | Introduction of heterocyclic rings | Explore novel chemical space and improve physicochemical properties |

Integration of High-Throughput Screening with Computational Design for Discovery

The discovery of new bioactive molecules can be significantly accelerated by integrating computational design with high-throughput screening (HTS). nih.gov Future research can leverage virtual screening to computationally assess large libraries of virtual compounds based on the 3-(2-Acetoxyphenyl)propanoic acid scaffold against the three-dimensional structure of a chosen biological target. ualberta.ca This process can identify a smaller, more manageable set of promising candidates for chemical synthesis. These synthesized compounds can then be subjected to HTS, where they are rapidly tested for activity in automated, cell-based or biochemical assays. manchester.ac.uknih.gov This synergistic approach streamlines the discovery process, saving time and resources while increasing the probability of identifying lead compounds with desired biological activities.

Investigations into Prodrug Strategies for Targeted Delivery in Research Models

Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body through enzymatic or chemical processes. nih.gov This strategy can be employed to overcome challenges such as poor solubility, low permeability, or lack of tissue-specific delivery. rsc.org A promising future research direction is the design and synthesis of prodrugs of 3-(2-Acetoxyphenyl)propanoic acid. For example, esterifying the carboxylic acid group can increase lipophilicity and enhance membrane permeability. mdpi.com Alternatively, attaching a promoiety that is recognized by specific enzymes or transporters in a target tissue could achieve site-selective drug release, thereby increasing efficacy and reducing potential systemic effects in research models. researchgate.netnih.gov The evaluation of these prodrugs in appropriate in vitro and in vivo models will be essential to validate their potential for targeted delivery.

Q & A

Basic Research Questions

Q. What are the standard safety protocols for handling 3-(2-Acetoxyphenyl)propanoic acid in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.

- Conduct experiments in a fume hood to avoid inhalation of aerosols or dust .

- In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention .

- Store in a tightly sealed container away from oxidizers and heat sources, with clear hazard labeling .

Q. What synthetic routes are recommended for preparing 3-(2-Acetoxyphenyl)propanoic acid?

- Methodological Answer :

- Esterification/Acetylation : React 3-(2-hydroxyphenyl)propanoic acid with acetic anhydride in the presence of a catalyst (e.g., sulfuric acid) under reflux .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product .

- Validation : Confirm structure via H NMR (aromatic protons at δ 6.8–7.4 ppm, acetate methyl at δ 2.1–2.3 ppm) and FT-IR (C=O stretch at ~1740 cm) .

Q. How can the purity of 3-(2-Acetoxyphenyl)propanoic acid be validated post-synthesis?

- Methodological Answer :

- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (derivatize with BSTFA for volatility) to assess purity .

- Melting Point Analysis : Compare experimental melting point (e.g., 85–89°C) with literature values to detect impurities .

- Spectroscopy : Validate via C NMR (carbonyl carbons at ~170 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR, MS) for 3-(2-Acetoxyphenyl)propanoic acid derivatives?

- Methodological Answer :

- Cross-Platform Validation : Compare data across multiple instruments (e.g., 600 MHz NMR vs. 400 MHz) and reference standards from NIST or PubChem .

- Deuterated Solvents : Use DMSO-d or CDCl to eliminate solvent interference in NMR spectra .

- Computational Modeling : Perform density functional theory (DFT) calculations to predict chemical shifts and match experimental data .

Q. What experimental strategies are used to investigate the metabolic pathways of 3-(2-Acetoxyphenyl)propanoic acid in vivo?

- Methodological Answer :

- Isotope Labeling : Adminstrate C-labeled compound to track metabolic intermediates via LC-MS/MS .

- Murine Models : Collect urine and plasma samples post-administration; identify phase II metabolites (e.g., glucuronidated/sulfated derivatives) using high-resolution MS .

- Enzyme Inhibition : Use specific inhibitors (e.g., β-glucuronidase inhibitors) to confirm metabolic conjugation pathways .

Q. How can enzymatic interactions of 3-(2-Acetoxyphenyl)propanoic acid be elucidated in biochemical studies?

- Methodological Answer :

- Kinetic Assays : Measure enzyme activity (e.g., COX-2 inhibition) using fluorogenic substrates and monitor changes in fluorescence .

- X-Ray Crystallography : Co-crystallize the compound with target enzymes (e.g., hydrolases) to resolve binding modes at atomic resolution .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity () by immobilizing the enzyme on a sensor chip and monitoring ligand interactions .

Data Contradiction Analysis

Q. How should conflicting reports on the anti-inflammatory efficacy of 3-(2-Acetoxyphenyl)propanoic acid be addressed?

- Methodological Answer :

- Dose-Response Studies : Replicate experiments across multiple cell lines (e.g., RAW 264.7 macrophages) with varying concentrations (1–100 μM) .

- Control Standardization : Use reference compounds (e.g., ibuprofen) in parallel to normalize assay conditions .

- Mechanistic Profiling : Perform RNA-seq or proteomics to identify off-target effects contributing to variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.